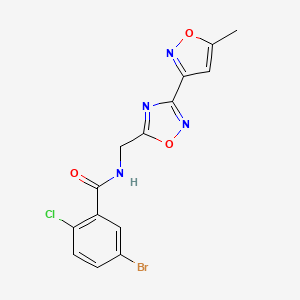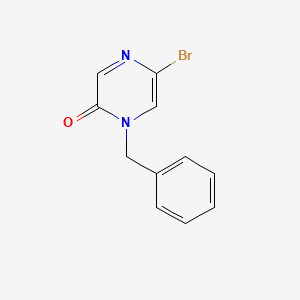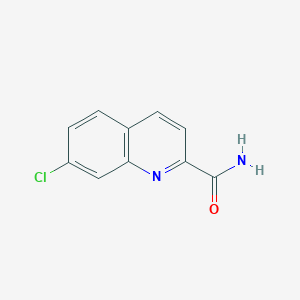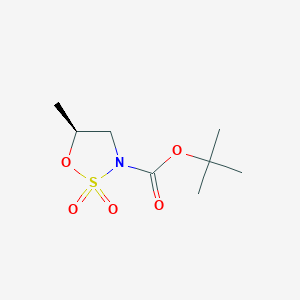![molecular formula C12H20N2O2 B2975403 N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide CAS No. 2093989-36-5](/img/structure/B2975403.png)
N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide, commonly known as TBOA, is a compound that has gained attention in the field of neuroscience due to its potential as a research tool. TBOA is a selective inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft.
作用機序
TBOA selectively inhibits glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. This leads to an accumulation of glutamate in the synaptic cleft, resulting in increased activation of glutamate receptors. This can lead to excitotoxicity, a process in which excessive glutamate activation can cause neuronal damage and death.
Biochemical and Physiological Effects:
TBOA has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in neurons, indicating increased glutamate release and activation of glutamate receptors. TBOA has also been shown to induce seizures in animal models, further supporting its role in excitotoxicity.
実験室実験の利点と制限
One advantage of using TBOA in lab experiments is its selectivity for glutamate transporters, allowing for targeted inhibition of glutamate uptake. However, TBOA can also have off-target effects on other transporters and receptors, which can complicate data interpretation. Additionally, TBOA can induce seizures in animal models, which can limit its use in certain experiments.
将来の方向性
Future research using TBOA could focus on its potential therapeutic applications in neurological disorders such as epilepsy and stroke. Additionally, further studies could investigate the role of glutamate transporters in synaptic plasticity and learning and memory. Finally, the development of more selective and potent inhibitors of glutamate transporters could provide even greater insights into the role of glutamate in neuronal function and dysfunction.
In conclusion, TBOA is a compound with potential as a research tool in the field of neuroscience. Its selective inhibition of glutamate transporters allows for targeted investigation into the role of glutamate in various neurological disorders. However, its off-target effects and potential to induce seizures must be taken into consideration when designing experiments. Further research into the therapeutic potential of TBOA and the role of glutamate transporters in neuronal function could provide valuable insights into the mechanisms underlying neurological disorders.
合成法
The synthesis of TBOA involves the reaction of tert-butyl acrylate with (2S,3R)-2-aminopiperidine-3,6-dione in the presence of a base. The resulting product is then purified through column chromatography to yield TBOA as a white solid.
科学的研究の応用
TBOA has been used extensively in neuroscience research to study the role of glutamate transporters in synaptic transmission. By inhibiting glutamate transporters, TBOA allows for the accumulation of glutamate in the synaptic cleft, leading to increased activation of glutamate receptors. This can provide insights into the mechanisms underlying various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-9(15)13-8-6-7-10(16)14-11(8)12(2,3)4/h5,8,11H,1,6-7H2,2-4H3,(H,13,15)(H,14,16)/t8-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSNSNOLHDTQT-LDYMZIIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCC(=O)N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1[C@@H](CCC(=O)N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Benzoylpiperazin-1-yl)phenyl]amine](/img/structure/B2975320.png)
![[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2975321.png)

![4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2975325.png)

![2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid](/img/structure/B2975329.png)


![tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2975336.png)


![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2975339.png)

